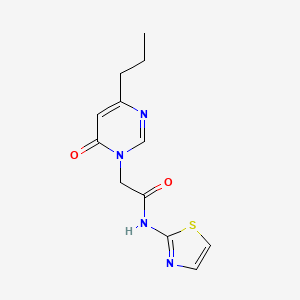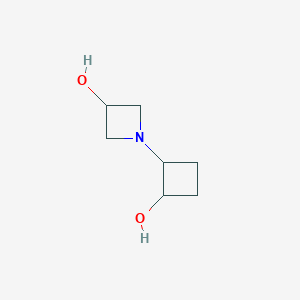
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTM belongs to the class of pyrimidine derivatives and has been shown to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anticancer activity, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has also been studied for its potential as an antiviral and antibacterial agent. It has been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and antibacterial activity against Staphylococcus aureus.
Mecanismo De Acción
The exact mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide exerts its biological activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes can lead to the induction of apoptosis and cell cycle arrest, which may explain the anticancer activity of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide.
Biochemical and Physiological Effects:
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may explain its anticancer activity. 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has also been shown to inhibit the activity of certain enzymes, such as HDAC, which can lead to changes in gene expression and cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is its broad-spectrum anticancer activity. It has been shown to exhibit activity against various cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that can be explored in the field of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide research. One potential direction is to investigate the use of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide as a combination therapy with other anticancer agents. Another direction is to explore the use of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide as an antiviral and antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide and to optimize its pharmacokinetic properties for in vivo use.
Conclusion:
In conclusion, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anticancer, antiviral, and antibacterial activity, and has been shown to induce apoptosis and cell cycle arrest in cancer cells. While 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has several advantages, such as its broad-spectrum anticancer activity, there are also limitations that need to be addressed, such as its low solubility in water. Further research is needed to fully understand the mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide and to optimize its pharmacokinetic properties for in vivo use.
Métodos De Síntesis
The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide involves the reaction of 4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 2-aminothiazole in the presence of acetic anhydride. The reaction takes place under reflux conditions in the presence of a catalyst, such as triethylamine, to yield 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide as a white crystalline solid with a melting point of 234-236°C.
Propiedades
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-3-9-6-11(18)16(8-14-9)7-10(17)15-12-13-4-5-19-12/h4-6,8H,2-3,7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDPOYIYWPJXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2447054.png)
![2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B2447055.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2447060.png)
![4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2447061.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol](/img/structure/B2447062.png)
![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2447064.png)

![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447068.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)
![N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2447072.png)
![3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2447074.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2447076.png)
![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)